
2-(1,1-Difluoroethyl)-1,4-difluorobenzene
Descripción general
Descripción
“2-(1,1-Difluoroethyl)-1,4-difluorobenzene” is a chemical compound that contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. It also contains a difluoroethyl group, which is an ethyl group (a two-carbon chain) with two fluorine atoms attached to one of the carbons .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with fluorine atoms at the 1 and 4 positions, and a difluoroethyl group at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the nature of its constituent atoms. For example, the presence of fluorine atoms could make the compound relatively stable and unreactive, as fluorine forms strong bonds with carbon .Aplicaciones Científicas De Investigación
Synthesis and Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl This study presents a practical method for the synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to "2-(1,1-Difluoroethyl)-1,4-difluorobenzene". The synthesis involves cross-coupling reactions and highlights challenges such as the use of palladium and toxic phenylboronic acid, emphasizing the need for safer, more practical synthetic approaches in the production of fluoroalkyl derivatives (Qiu et al., 2009).
Environmental Impact and Degradation
Microbial Degradation of Polyfluoroalkyl Chemicals This review examines the biodegradability of polyfluoroalkyl chemicals, which are structurally similar to "this compound". It focuses on environmental biodegradability studies involving microbial culture, soil, and sediment, providing insights into the degradation pathways and the environmental fate of these compounds (Liu & Avendaño, 2013).
Fluoroalkylation in Aqueous Media
Fluoroalkylation Reactions in Aqueous Media This review highlights the development of fluoroalkylation methods, which are crucial for incorporating fluorinated groups into target molecules. Given the structural similarity, "this compound" could potentially be used in fluoroalkylation reactions, contributing to the synthesis of pharmaceuticals, agrochemicals, and functional materials under environmentally friendly conditions (Song et al., 2018).
Advanced Material Applications
Plastic Scintillators Based on Polymethyl Methacrylate This study explores the use of certain fluoroalkyl derivatives in enhancing the properties of plastic scintillators. Although not directly mentioning "this compound", the research suggests that fluoroalkyl groups can improve the scintillation efficiency, optical transparency, and stability of polymethyl methacrylate-based scintillators, indicating the potential for similar compounds in advanced material applications (Salimgareeva & Kolesov, 2005).
Mecanismo De Acción
Target of Action
Similar compounds such as 1,1-difluoroethylated aromatics are of great importance in medicinal chemistry and related fields .
Mode of Action
It is known that difluoroethylated aromatics can have significant effects on the physical, chemical, and biological properties of organic molecules . The introduction of the difluoroethyl group onto aromatic rings can result in dramatic changes in these properties .
Biochemical Pathways
The introduction of fluorine atoms into organic molecules often results in significant changes in their biochemical behavior .
Pharmacokinetics
The pharmacokinetic properties of similar compounds can be influenced by the presence of fluorine atoms .
Result of Action
The introduction of the difluoroethyl group onto aromatic rings can result in significant changes in the physical, chemical, and biological properties of organic molecules .
Action Environment
The properties of similar compounds can be influenced by environmental conditions .
Propiedades
IUPAC Name |
2-(1,1-difluoroethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWGLQWNDWHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




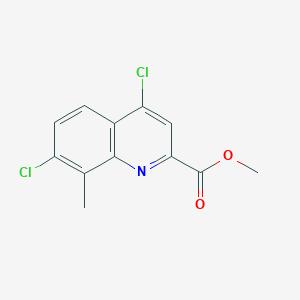
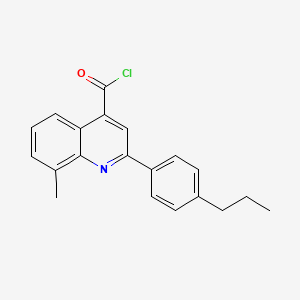
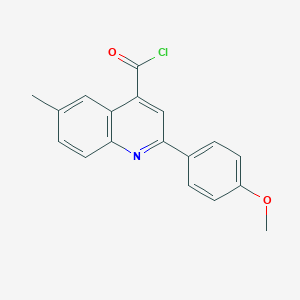
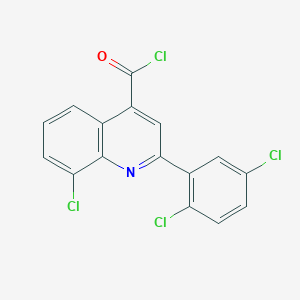


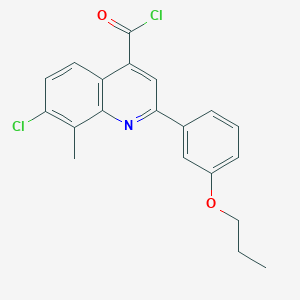


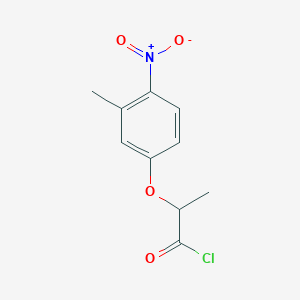


![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)